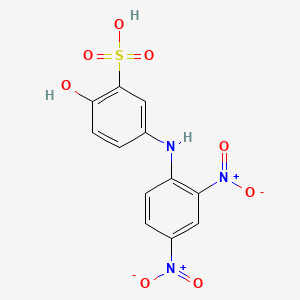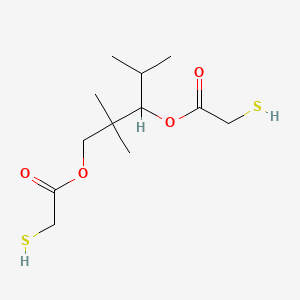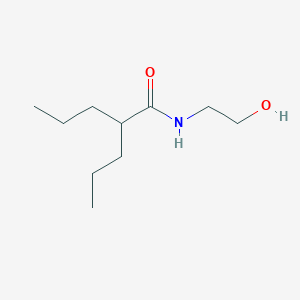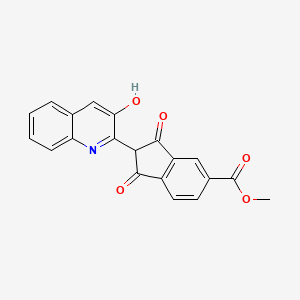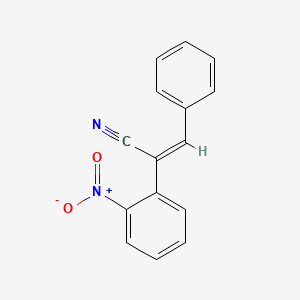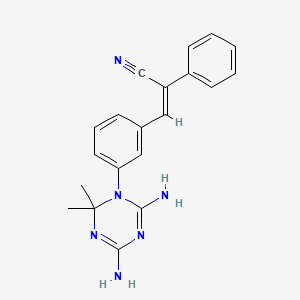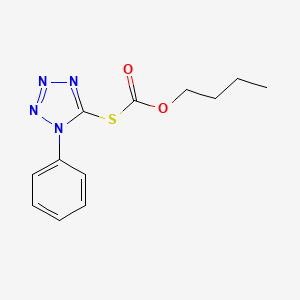
O-Butyl S-(1-phenyl-1H-tetrazol-5-yl) thiocarbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-Butyl S-(1-phenyl-1H-tetrazol-5-yl) thiocarbonate: is a chemical compound with the molecular formula C12H14N4O2S. It is known for its unique structure, which includes a tetrazole ring and a thiocarbonate group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O-Butyl S-(1-phenyl-1H-tetrazol-5-yl) thiocarbonate typically involves the reaction of 1-phenyl-1H-tetrazole-5-thiol with butyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 1-phenyl-1H-tetrazole-5-thiol and butyl chloroformate.
Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like dichloromethane or tetrahydrofuran are commonly used.
Catalysts and Reagents: Base catalysts such as triethylamine or pyridine are often employed to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often used to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
O-Butyl S-(1-phenyl-1H-tetrazol-5-yl) thiocarbonate undergoes various chemical reactions, including:
Oxidation: The thiocarbonate group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiocarbonate group to thiols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Amines, alcohols, thiols.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or other reduced derivatives.
Substitution: Formation of substituted thiocarbonates with various nucleophiles.
Applications De Recherche Scientifique
O-Butyl S-(1-phenyl-1H-tetrazol-5-yl) thiocarbonate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mécanisme D'action
The mechanism of action of O-Butyl S-(1-phenyl-1H-tetrazol-5-yl) thiocarbonate involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, proteins, and other biomolecules, affecting their function and activity.
Pathways Involved: It may modulate various biochemical pathways, including those involved in oxidative stress, signal transduction, and cellular metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Butyl-1H-tetrazol-5-amine
- S-(1-phenyl-1H-tetrazol-5-yl) thiocarbonate
Comparison
O-Butyl S-(1-phenyl-1H-tetrazol-5-yl) thiocarbonate is unique due to its specific combination of a butyl group, a tetrazole ring, and a thiocarbonate group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications. In comparison, similar compounds may lack one or more of these functional groups, resulting in different reactivity and applications .
Propriétés
Numéro CAS |
38593-84-9 |
|---|---|
Formule moléculaire |
C12H14N4O2S |
Poids moléculaire |
278.33 g/mol |
Nom IUPAC |
butyl (1-phenyltetrazol-5-yl)sulfanylformate |
InChI |
InChI=1S/C12H14N4O2S/c1-2-3-9-18-12(17)19-11-13-14-15-16(11)10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3 |
Clé InChI |
ZFQUQWYGBQONND-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)SC1=NN=NN1C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



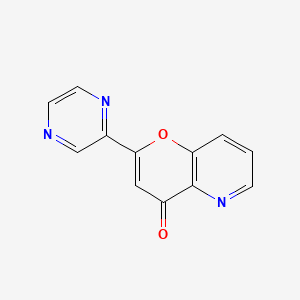
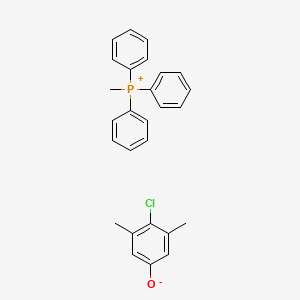

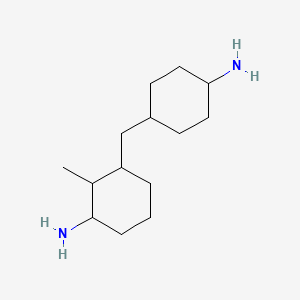
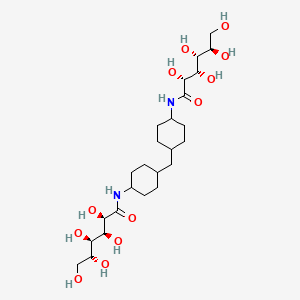
![Calcium bis[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate]](/img/structure/B12683976.png)

